4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde
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Overview
Description
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then subjected to chlorination and ethoxylation reactions to introduce the chloro and ethoxy groups, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or ferric chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-chloro-5-ethoxybenzoic acid.
Reduction: 4-(Benzyloxy)-2-chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the chloro and ethoxy substituents.
2-Chloro-5-ethoxybenzaldehyde: Lacks the benzyloxy group.
4-(Benzyloxy)-2-chlorobenzaldehyde: Lacks the ethoxy group.
Uniqueness
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy, chloro, and ethoxy groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKDDFNSRHRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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